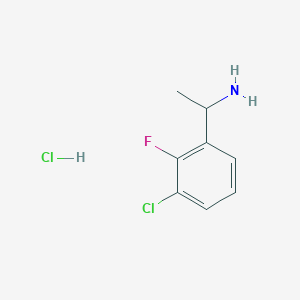

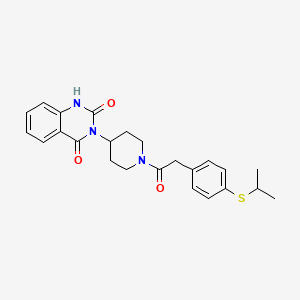

4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

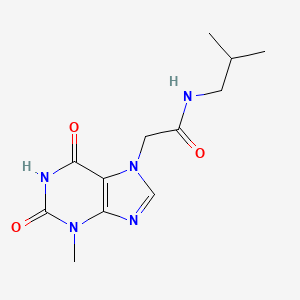

The compound 4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen within its ring structure. Thiadiazoles are known for their diverse biological activities and applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves multiple steps, starting from basic aromatic acids or their derivatives. For instance, the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides begins with 4-chlorobenzoic acid, which undergoes esterification, hydrazination, salt formation, and cyclization to yield the thiadiazole core structure . This core structure can then be further modified to introduce various substituents, such as sulfonamides, to yield compounds with potential biological activities.

Molecular Structure Analysis

The molecular and crystal structure of thiadiazole derivatives can be characterized using spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined to crystallize in the orthorhombic space group with specific unit cell parameters . Density functional theory (DFT) calculations can complement experimental data, providing insights into the electronic properties, molecular orbitals, and potential applications of these compounds, such as in nonlinear optical (NLO) materials .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including ring opening, to produce intermediates that can react with nucleophiles to form esters, amides, or heterocyclic compounds . The reactivity of these compounds can be exploited to synthesize a wide range of products, including N-substituted indole-2-thiols and their heterocyclic analogues .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of electronegative atoms like chlorine and nitrogen, as well as the sulfur-containing thiadiazole ring, can contribute to the polarity and potential biological activity of these compounds. The synthesis of trisulfides using 3,4-dichloro-1,2,5-thiadiazole as a sulfur transfer reagent demonstrates the versatility and reactivity of thiadiazole derivatives . The selectivity and yield of these reactions highlight the practical applications of thiadiazoles in synthetic chemistry.

科学的研究の応用

Synthesis and Structural Analysis

Synthesis Techniques : The compound has been synthesized through various techniques, emphasizing its versatile nature in chemical synthesis. For instance, the synthesis and structure of benzimidazo[1,2-c][1,2,3]thiadiazoles have been explored, showcasing the compound's role in forming novel ring systems (Tumkevičius et al., 2003).

Structural Confirmation : X-ray analysis and other spectroscopic methods like NMR and IR have been used to confirm the structures of various derivatives of thiadiazoles, including 4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide (Chen et al., 2010).

Chemical Reactions and Properties

Reaction Mechanisms : Studies have delved into the reaction mechanisms involving thiadiazoles. For example, the reaction of sulfur dichloride with nitriles in the presence of a Lewis acid forms various thiadiazoles, demonstrating the compound's reactivity and the formation of substituted products (Komatsu et al., 1983).

Photochemical Studies : Investigations into the photochemistry of phenyl-substituted 1,2,4-thiadiazoles have provided insights into the compound's behavior under irradiation, revealing potential for photoinduced applications (Pavlik et al., 2003).

Biological and Medicinal Research

Antimicrobial Activities : Research has been conducted on the antimicrobial properties of thiadiazole derivatives, indicating the potential of 4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide in this domain. Various derivatives have shown significant activity against different pathogens (Hussain et al., 2008).

Genotoxicity Assessment : Some studies have also assessed the genotoxicity of thiadiazole derivatives, which is crucial for understanding their safety profile in biological applications (Al-Smadi et al., 2019).

Industrial Applications

- Corrosion Inhibition : Thiadiazoles have been studied for their role as corrosion inhibitors, particularly in acidic media. This suggests potential industrial applications of 4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide in protecting metals against corrosion (Udhayakala et al., 2013).

将来の方向性

The future directions for the study and application of “4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide” and similar compounds could involve further exploration of their biological activities, particularly their potential as anticancer agents . Additionally, more research could be conducted to elucidate their mechanisms of action and to optimize their synthesis processes .

特性

IUPAC Name |

5-[(4-chlorophenyl)methylsulfanyl]-4-phenylthiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2S2/c16-13-8-6-11(7-9-13)10-19-15-14(17-18-20-15)12-4-2-1-3-5-12/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQDMQBYZMJYRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)SCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methoxybenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2517201.png)

![4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid](/img/structure/B2517205.png)

![5-benzyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2517210.png)

![Ethyl 4-(dimethylamino)-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2517211.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]](/img/structure/B2517212.png)